molecular formula C16H19FO3 B11760808 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

Katalognummer: B11760808
Molekulargewicht: 278.32 g/mol
InChI-Schlüssel: AJQYBYGIXQJVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate is a fluorinated benzoannulene derivative bearing a pivalate (tert-butyl acetate) ester group. The benzo[7]annulene core consists of a seven-membered fused aromatic ring system, which is partially hydrogenated (6,7,8,9-tetrahydro) and substituted with a ketone (5-oxo) and fluorine at position 1.

Eigenschaften

Molekularformel

C16H19FO3

Molekulargewicht

278.32 g/mol

IUPAC-Name

(1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H19FO3/c1-16(2,3)15(19)20-13-9-8-10-11(14(13)17)6-4-5-7-12(10)18/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

AJQYBYGIXQJVFH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCC2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Example Procedure (Source):

  • Substrate Preparation : 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one is synthesized via Friedel-Crafts acylation of cycloheptene with acetyl chloride in the presence of AlCl₃.

  • Fluorination : Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces the fluorine substituent at the C1 position.

  • Pivalate Esterification : The hydroxyl group at C2 is protected using pivaloyl chloride in anhydrous dichloromethane with triethylamine as a base.

Key Challenges :

  • Regioselectivity in fluorination (avoiding over-fluorination).

  • Stability of the annulene core under acidic conditions during Friedel-Crafts reactions.

Palladium-Catalyzed Coupling for Functionalization

Recent advancements employ palladium-mediated cross-coupling to install substituents. For instance:

Protocol from Source:

  • Bromination : 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate is brominated at C1 using N-bromosuccinimide (NBS) under radical conditions.

  • Fluorine Insertion : A Suzuki-Miyaura coupling replaces bromine with a fluorine-containing boronic ester (e.g., (3-fluoropropyl)azetidin-3-ylidene boronate) using Pd(PPh₃)₄ and K₃PO₄ in toluene.

Optimization Data :

ParameterConditionYield (%)
CatalystPd(PPh₃)₄78
BaseK₃PO₄82
SolventToluene/Water (10:1)75

One-Pot Tandem Reactions

Efficient one-pot strategies reduce purification steps. A molybdenum/copper-catalyzed method (Source) achieves:

  • Nitrene Intermediate Formation : Reduction of a nitro precursor with MoO₂(acac)₂ and PPh₃.

  • C–H Activation : Copper(II) triflate mediates intramolecular C–H insertion to form the annulene ring.

  • Esterification : In situ reaction with pivaloyl chloride completes the synthesis.

Advantages :

  • 85–90% yield for annulene formation.

  • Avoids isolation of reactive intermediates.

Alternative Fluorination Techniques

Late-Stage Fluorination (Source):

  • Hydroxyl Activation : The C2 hydroxyl group of 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate is converted to a triflate using triflic anhydride.

  • Nucleophilic Fluorination : Displacement with tetrabutylammonium fluoride (TBAF) in THF introduces fluorine at C1.

Critical Parameters :

ReagentTemperature (°C)Time (h)Yield (%)
TBAF0 → 251265
KF/Crown Ether602442

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Key AdvantageLimitation
Friedel-Crafts355ScalableLow regioselectivity
Palladium Coupling275High precisionCostly catalysts
One-Pot Tandem185Time-efficientNarrow substrate scope
Late-Stage Fluorine265FlexibilityRequires pre-functionalization

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery systems (e.g., immobilized Pd on silica) reduce costs.

  • Solvent Selection : Toluene and DCM are preferred for their balance of solubility and ease of removal.

  • Purity Control : HPLC analysis (C18 column, 70:30 MeCN/H₂O) ensures ≥98% purity for pharmaceutical applications.

Emerging Approaches

  • Photocatalytic Fluorination : Visible-light-mediated C–H fluorination using Ir(ppy)₃ as a catalyst (under investigation).

  • Biocatalytic Routes : Engineered P450 enzymes for stereoselective fluorination (preliminary yields: 30–40%) .

Analyse Chemischer Reaktionen

1-Fluor-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl-pivalat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

1-Fluor-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl-pivalat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Fluor-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl-pivalat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Fluorgruppe erhöht seine Bindungsaffinität, während die Pivalatestergruppe einer Hydrolyse unterzogen werden kann, um den aktiven Benzoannulen-Kern freizusetzen. Diese Wechselwirkung kann verschiedene biochemische Pfade modulieren, was sie zu einem wertvollen Werkzeug in der Forschung macht .

Wirkmechanismus

The mechanism of action of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity, while the pivalate ester group can undergo hydrolysis to release the active benzoannulene core. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure Variations

The benzo[7]annulene scaffold is a versatile platform for functionalization. Key analogs include:

a. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one
  • Structure : The parent ketone without fluorine or ester substituents.
  • Synthesis : Prepared via reduction of the fully aromatic precursor using trifluoroacetic acid and triethylsilane .
  • Role : Serves as a common intermediate for derivatives like the target compound.
b. 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • Structure : Features a hydroxyl group instead of the pivalate ester.

Ester Group Modifications

The pivalate ester distinguishes the target compound from analogs with smaller or differently substituted esters:

a. 3-Methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-yl acetate
  • Structure : Contains a methoxy group and acetate ester.
  • Molecular Formula : C₁₄H₁₆O₄ (MW: 248.27 g/mol) .
  • Methoxy substitution may enhance electron density in the aromatic system, altering electronic properties.
b. (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) Acetate
  • CAS : 18238-44-3
  • Properties : Similar to the above but with a methoxy group at position 3. Computational data (e.g., XlogP = 2.3) suggests moderate lipophilicity, lower than pivalate derivatives .

Functional Group Replacements

a. 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile
  • Structure : Substituted with a nitrile group at position 2.
b. 2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid
  • Structure : Features an acetic acid side chain.
  • Properties : The carboxylic acid group enhances hydrophilicity (vs. pivalate ester), making it suitable for salt formation or conjugation chemistry .

Complex Derivatives in Drug Development

a. Bemcentinib (INN)
  • Structure : A tyrosine kinase inhibitor containing a benzo[7]annulene moiety substituted with a pyrrolidinyl group and triazole-diamine pharmacophore.
  • Application : Highlights the scaffold’s utility in oncology, though unrelated to ester chemistry .
b. (S)-2-((5-Chloro-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)...benzamide
  • Structure : A multi-substituted benzo[7]annulene with piperazinyl and benzamide groups.
  • Properties : Demonstrates the scaffold’s adaptability for targeting kinase or receptor binding pockets .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 1-Fluoro, 2-pivalate C₁₉H₂₃FO₃ 318.39 High lipophilicity, discontinued
1-Fluoro-2-hydroxy analog 1-Fluoro, 2-hydroxy C₁₃H₁₃FO₂ 220.24 Polar, potential metabolic liability
3-Methoxy-2-acetate 3-Methoxy, 2-acetate C₁₄H₁₆O₄ 248.27 Moderate lipophilicity, reactive ester
2-Carbonitrile derivative 2-CN C₁₃H₁₂N₂O 212.25 Electrophilic, suited for nucleophiles
2-(5-Oxo...acetic acid 6-Acetic acid C₁₃H₁₄O₃ 218.25 Hydrophilic, labile to decarboxylation

Research Implications and Limitations

  • Pivalate vs. However, this bulk may reduce solubility, limiting bioavailability .
  • Fluorine Effects : Fluorination at position 1 likely influences electron distribution and metabolic stability, though direct data on its impact is lacking in the provided evidence.
  • Synthetic Accessibility : Many analogs (e.g., 3c in ) are synthesized via ketone reduction or esterification, suggesting modular routes for derivative preparation .

Q & A

Q. What are the standard protocols for synthesizing 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of benzoannulene precursors followed by fluorination and esterification. For example, catalytic hydrogenation of tetrahydrobenzoannulene intermediates (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one derivatives) under controlled pressure (10–50 psi H₂) is critical to avoid over-reduction . Fluorination at the 1-position may employ electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like acetonitrile. Final pivalate esterification uses pivaloyl chloride with a base (e.g., pyridine) to minimize side reactions .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the benzoannulene scaffold and substituents. The fluorine atom at position 1 causes splitting patterns in adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic protons). The pivalate ester typically shows a singlet at ~1.3 ppm (tert-butyl group) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight. For example, ESI-MS in positive ion mode should detect [M+H]⁺ with a mass consistent with C₁₉H₂₁FO₃ (calculated: 316.15 g/mol) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane, acetonitrile) .
  • Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the pivalate ester .

Advanced Research Questions

Q. How can researchers optimize the catalytic hydrogenation step during synthesis to improve yield?

  • Methodological Answer :
  • Catalyst Screening : Test palladium (Pd/C), platinum (PtO₂), or ruthenium (Ru/C) catalysts under varying pressures (1–5 atm H₂). Pd/C at 3 atm H₂ in ethanol achieves >85% yield for tetrahydrobenzoannulene intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility, while protic solvents (e.g., methanol) may accelerate hydrogenation but risk over-reduction. Monitor reaction progress via TLC or in situ FTIR .

Q. What computational methods predict the reactivity and regioselectivity of fluorination in this scaffold?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Fluorination at position 1 is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to other positions .
  • Hammett Parameters : Correlate substituent effects (e.g., electron-withdrawing groups) on fluorination rates. Meta-substituents may sterically hinder electrophilic attack .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at –40°C to 80°C to identify dynamic processes (e.g., ring puckering in the tetrahydrobenzoannulene system) .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between fluorine and adjacent protons confirm substitution patterns .

Q. What strategies validate the purity of the compound for pharmacological studies?

  • Methodological Answer :
  • HPLC-DAD/UV : Use a C18 column with a gradient of water/acetonitrile (0.1% formic acid). Purity >98% is required, with retention time matching a certified reference standard .
  • Elemental Analysis : Confirm C, H, F, and O percentages within ±0.3% of theoretical values. Deviations indicate residual solvents or byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Recrystallization : Purify the compound using solvent pairs (e.g., ethyl acetate/hexane) to remove impurities that depress melting points .
  • DSC/TGA : Perform differential scanning calorimetry to detect polymorphic transitions or decomposition events. A sharp endothermic peak indicates a pure crystalline phase .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.